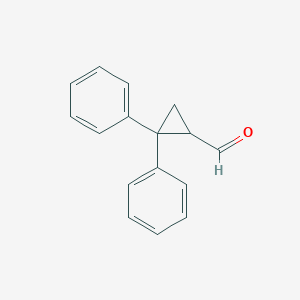
2,2-Diphenylcyclopropane-1-carbaldehyde
概要
説明
2,2-Diphenylcyclopropane-1-carbaldehyde: is an organic compound characterized by a cyclopropane ring substituted with two phenyl groups and an aldehyde functional group. This compound is of interest due to its unique structural features and reactivity, making it a valuable intermediate in organic synthesis and various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenylcyclopropane-1-carbaldehyde typically involves the cyclopropanation of diphenylacetaldehyde. One common method is the reaction of diphenylacetaldehyde with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired cyclopropane derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to enhance yield and purity.
化学反応の分析
Types of Reactions: 2,2-Diphenylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: 2,2-Diphenylcyclopropanecarboxylic acid.
Reduction: 2,2-Diphenylcyclopropanemethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: 2,2-Diphenylcyclopropane-1-carbaldehyde is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the exploration of cyclopropane ring-opening reactions and the formation of new carbon-carbon bonds.
Biology and Medicine: In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. Its derivatives may exhibit interesting pharmacological properties, making it a potential candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it a valuable building block for the synthesis of polymers and advanced materials.
作用機序
The mechanism of action of 2,2-Diphenylcyclopropane-1-carbaldehyde primarily involves its reactivity as an aldehyde and the strain associated with the cyclopropane ring. The aldehyde group can undergo nucleophilic addition reactions, while the cyclopropane ring can participate in ring-opening reactions under appropriate conditions. These reactions can lead to the formation of new bonds and the generation of reactive intermediates, which can further react to form complex products.
類似化合物との比較
2,2-Diphenylcyclopropane: Lacks the aldehyde functional group, making it less reactive in nucleophilic addition reactions.
2,2-Diphenylcyclopropanecarboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different reactivity and applications.
2,2-Diphenylcyclopropanemethanol: Contains a primary alcohol group, making it more suitable for further oxidation or esterification reactions.
Uniqueness: 2,2-Diphenylcyclopropane-1-carbaldehyde is unique due to the presence of both the strained cyclopropane ring and the reactive aldehyde group. This combination allows for a wide range of chemical transformations and makes it a versatile intermediate in organic synthesis.
特性
CAS番号 |
59591-01-4 |
|---|---|
分子式 |
C16H14O |
分子量 |
222.28 g/mol |
IUPAC名 |
2,2-diphenylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C16H14O/c17-12-15-11-16(15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,12,15H,11H2 |
InChIキー |
QUUNFTRQJBUFNY-UHFFFAOYSA-N |
正規SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C=O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(1,3-Dioxolan-2-yl)phenyl]-4,4-dimethylpent-1-en-3-one](/img/structure/B8571191.png)



![Diethyl [(1H-pyrrol-1-yl)methyl]phosphonate](/img/structure/B8571216.png)
![[2-(2-Dimethylamino-ethoxy)-4-pyridinyl]-boronic acid](/img/structure/B8571224.png)
![5-Benzoyl-2-methyl-1,2-dihydro-4H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B8571230.png)






![8H-Thieno[2,3-b]pyrrolidine-8-one](/img/structure/B8571278.png)
